5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]
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Overview
Description
5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] is a synthetic organic compound with the molecular formula C₁₁H₁₂FNO. It is a member of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] typically involves the reaction of indole derivatives with fluorinated reagents under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives .
Scientific Research Applications
5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it prevents the digestion of carbohydrates, thereby reducing blood glucose levels. This inhibition occurs through a reversible and mixed manner, where the compound binds to the enzyme and prevents its activity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxindole: Another fluorinated indole derivative with similar biological activities.
5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-2-one: A structurally similar compound with potential pharmaceutical applications.
Uniqueness
5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
5-fluorospiro[1,2-dihydroindole-3,3'-oxolane] |
InChI |
InChI=1S/C11H12FNO/c12-8-1-2-10-9(5-8)11(6-13-10)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2 |
InChI Key |
HXJGEYKPZJPHET-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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